molecular formula C10H10F2N2O3 B8673440 4-(2,6-Difluoro-4-nitrophenyl)morpholine

4-(2,6-Difluoro-4-nitrophenyl)morpholine

Cat. No. B8673440
M. Wt: 244.19 g/mol
InChI Key: ULZHNLWXQZVHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08404674B2

Procedure details

3.88 g of 4-(2,6-difluoro-4-nitro-phenyl)-morpholine are dissolved in 50 mL methanol and combined with Pd/C. The mixture is hydrogenated for 18 h at 7 bar hydrogen pressure. Then the catalyst is filtered off and the solvent is eliminated in vacuo.
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([F:11])[C:3]=1[N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.[H][H]>CO.[Pd]>[F:11][C:4]1[CH:5]=[C:6]([NH2:8])[CH:7]=[C:2]([F:1])[C:3]=1[N:12]1[CH2:13][CH2:14][O:15][CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
3.88 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)N1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=C(C1N1CCOCC1)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.